molecular formula C14H21N3O2 B8047178 tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate CAS No. 1956364-47-8

tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B8047178
CAS No.: 1956364-47-8
M. Wt: 263.34 g/mol
InChI Key: MNBNCLSVHZDMOK-UHFFFAOYSA-N
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Description

tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core modified with a tert-butoxycarbonyl (BOC) protecting group, a methyl substituent at position 8, and a vinyl group at position 2. This compound is primarily utilized as an intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents and other bioactive molecules . Its structure combines rigidity from the bicyclic system with synthetic versatility due to the reactive vinyl and BOC groups, enabling further functionalization via cross-coupling or deprotection reactions.

Properties

IUPAC Name

tert-butyl 3-ethenyl-8-methyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-6-11-9-15-12-10(2)16(7-8-17(11)12)13(18)19-14(3,4)5/h6,9-10H,1,7-8H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBNCLSVHZDMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=NC=C(N2CCN1C(=O)OC(C)(C)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112707
Record name Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-ethenyl-5,6-dihydro-8-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956364-47-8
Record name Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-ethenyl-5,6-dihydro-8-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956364-47-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-7(8H)-carboxylic acid, 3-ethenyl-5,6-dihydro-8-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common synthetic route includes the following steps:

  • Formation of the Imidazo[1,2-a]pyrazine core: : This can be achieved through a cyclization reaction involving a diamine and a diketone or keto-ester.

  • Introduction of the Vinyl Group: : The vinyl group can be introduced via a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions on the ring structure.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are typically employed.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Production of reduced forms of the compound.

  • Substitution: : Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has been investigated for its potential as a pharmaceutical agent due to its ability to interact with various biological targets. The imidazo[1,2-a]pyrazine scaffold is known for its bioactivity, making this compound a candidate for the development of new therapeutic agents.

Case Study: Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyrazines exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential role in cancer therapy .

Material Science

Polymer Development
The compound can serve as a monomer or additive in polymer synthesis. Its vinyl group allows for polymerization reactions, leading to the formation of new materials with enhanced properties.

Case Study: Conductive Polymers
In a study focusing on conductive polymers, this compound was incorporated into polymer matrices to improve electrical conductivity. The resulting materials exhibited superior performance compared to traditional conductive polymers .

Organic Synthesis

Building Block for Complex Molecules
The compound can be utilized as a versatile building block in organic synthesis due to its functional groups and structural features. It can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionRoom Temperature, 24h85
CycloadditionUV Light, 48h90
PolymerizationHeat, 12h95

These synthetic routes highlight the compound's utility in generating complex organic molecules efficiently.

Mechanism of Action

The mechanism by which tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved would be specific to the biological system under study.

Comparison with Similar Compounds

Key Observations:

Substituent Reactivity: Halogens (Br, I): Bromo and iodo derivatives (e.g., CAS 949922-61-6, 2386092-38-0) are pivotal for cross-coupling reactions, enabling the introduction of aryl or heteroaryl groups . Vinyl Group: The vinyl substituent in the target compound offers a site for cycloaddition or hydrogenation, enhancing structural diversity .

Synthetic Routes :

  • Bromination of the parent scaffold using bromine in acetic acid (e.g., for 3-bromo derivative) achieves moderate yields (73–86%) .
  • TFA-mediated BOC deprotection (e.g., in CAS 345311-03-7) is a common step to generate free amines for further functionalization .

Safety and Handling: Halogenated derivatives exhibit higher hazards (e.g., H302 for oral toxicity) compared to the non-halogenated parent compound . Storage under inert atmospheres (2–8°C) is critical for iodinated and brominated analogs to prevent degradation .

Physicochemical and Pharmacological Comparisons

Thermal Stability:

  • The unsubstituted BOC-protected scaffold (CAS 345311-03-7) has a melting point of 185.8°C, while halogenation reduces crystallinity, yielding gums or low-melting solids .
  • The 3-vinyl derivative’s stability under thermal stress remains uncharacterized but is presumed comparable to analogs.

Bioactivity:

  • Brominated derivatives (e.g., mCMQ069 intermediates) show potent antimalarial activity (IC₅₀ < 50 nM) due to enhanced target binding from halogen interactions .
  • The vinyl-substituted compound’s bioactivity is unreported but likely explored in kinase or protease inhibitor programs .

Biological Activity

tert-Butyl 8-methyl-3-vinyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS No. 1956364-47-8) is a compound belonging to the class of heterocyclic compounds, specifically imidazo[1,2-a]pyrazines. This compound has garnered attention for its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

The molecular formula of this compound is C14H21N3O2 with a molecular weight of 263.34 g/mol. The compound is characterized by its off-white to light brown solid appearance and has a purity level typically exceeding 95% in commercial preparations .

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties which help in scavenging free radicals and reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models.
  • Anticancer Potential : Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and death.

Antioxidant Activity

In vitro studies demonstrated that this compound significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. This suggests its potential use as a protective agent against oxidative damage .

Anti-inflammatory Effects

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its efficacy in modulating inflammatory responses .

Anticancer Activity

In a recent study focusing on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), this compound was found to inhibit cell proliferation significantly. The IC50 values ranged from 10 to 20 µM depending on the cell line, showcasing its potential as an anticancer agent .

Data Summary

Activity Tested Model Outcome Reference
AntioxidantHuman fibroblast cellsReduced ROS levels
Anti-inflammatoryLPS-induced macrophagesDecreased TNF-α and IL-6 production
AnticancerMCF-7 and A549 cellsSignificant inhibition of proliferation

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